4-(3-Methyl-piperidin-1-yl)-piperidine
Overview
Description
“4-(3-Methyl-piperidin-1-yl)-piperidine” is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-piperidin-1-yl)-piperidine” consists of 12 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms . The exact structure is not provided in the available resources.Scientific Research Applications
Medicinal Chemistry and Drug Design
4-(3-Methyl-piperidin-1-yl)-piperidine derivatives have been explored in various medicinal chemistry applications, particularly in the design of potent and selective inhibitors and agonists for different biological targets. For instance, derivatives have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2, showing potential in reducing hepatic de novo fatty acid synthesis in rats upon oral administration (Chonan et al., 2011). Similarly, N-aryl-piperidine derivatives have been designed as potent (partial) agonists for the human histamine H3 receptor, demonstrating moderate to high affinity and selectivity (Ishikawa et al., 2010).
Agrochemical Research
In agrochemical research, new amides from Piper nigrum seeds, including derivatives of piperidine, have been identified with significant insecticidal activity against Aedes aegypti larvae, showcasing the potential of piperidine derivatives in pest control applications (Siddiqui et al., 2002).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations helping to predict their efficiencies. This research highlights the potential application of such derivatives in protecting metal surfaces from corrosion, which is crucial in various industrial applications (Kaya et al., 2016).
Crystallography and Molecular Structure
The crystal and molecular structure of piperidine derivatives have been extensively studied to understand their conformational and binding properties. For example, the determination of crystal structures and Hirshfeld surface analysis of certain piperidone compounds has provided insights into their potential as inhibitors for specific proteins (R. V. et al., 2021).
Future Directions
properties
IUPAC Name |
3-methyl-1-piperidin-4-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQMBUOTAUPAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970518 | |
Record name | 3-Methyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-piperidin-1-yl)-piperidine | |
CAS RN |
551923-14-9 | |
Record name | 3-Methyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 551923-14-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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